![molecular formula C23H16BrN3O B2676603 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-67-9](/img/structure/B2676603.png)

3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

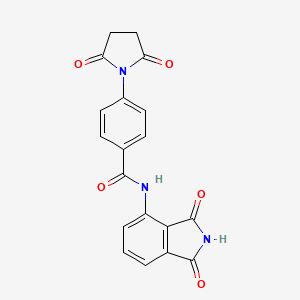

The compound “3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is an atypical agonist of a7-nAChR that binds to the receptor in an intrasubunit cavity, and activates the channel via a mechanism that is distinct from conventional agonists . It is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments.

Synthesis Analysis

The synthesis of this compound involves a novel one-pot preparation of functionalized pyrazoles from α,β-enones, a one-pot Cu-mediated intramolecular N-arylation, and the elimination of p-toluenesulfinic acid . Other methods include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. The verdazyl radical, in which stacking leads to antiferromagnetic interactions, was reported previously . The other two compounds have been crystallized for the first time and form stacks of dimers, roughly along the a-axis direction of the crystal .Chemical Reactions Analysis

The chemical reactions of this compound involve rapid intramolecular H-atom exchange typical for this class of compounds . Other reactions include nucleophilic reactions with the novel 7-(chromon-3-yl)quinolino .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and synthesis. The formazan molecule shows signs of rapid intramolecular H-atom exchange typical for this class of compounds .Applications De Recherche Scientifique

Supramolecular Aggregation

Research demonstrates the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines. The study explores how molecules are linked through hydrogen bonds and pi interactions, forming complex structures. This investigation provides insight into how structural modifications can influence the molecular assembly and properties of pyrazoloquinoline derivatives (Portilla et al., 2005).

Antiamoebic Activity

A variety of pyrazoline derivatives, including those structurally related to 3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline, have been synthesized and evaluated for their antiamoebic activity. These compounds showed significant activity against Entamoeba histolytica, indicating their potential as therapeutic agents (Budakoti et al., 2008).

Ligands for the Estrogen Receptor

The synthesis of novel pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor has been reported. These compounds could provide a basis for developing new therapeutic agents targeting estrogen receptors, highlighting the versatility of pyrazoloquinoline derivatives in drug development (Kasiotis et al., 2006).

Green Chemistry Applications

A study on the L-proline-catalyzed synthesis of complex heterocyclic ortho-quinones demonstrates an eco-friendly approach to synthesizing pyrazoloquinoline derivatives. This method emphasizes high atom economy and environmental benefits, underscoring the potential of green chemistry in the synthesis of complex organic molecules (Rajesh et al., 2011).

Mécanisme D'action

The mechanism of action of this compound involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) . It also acts as a positive allosteric modulator (PAM) and direct allosteric activator (DAA) that increases or potentiates the response to orthosteric site ligands and activates the α7nAChR ion channel (in the absence of an orthosteric agonist) by binding to an allosteric site distinct from that of the PAM site .

Propriétés

IUPAC Name |

3-(4-bromophenyl)-8-methoxy-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrN3O/c1-28-18-11-12-21-19(13-18)23-20(14-25-21)22(15-7-9-16(24)10-8-15)26-27(23)17-5-3-2-4-6-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUBXOMWZELWCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2676521.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2676522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2676529.png)

![4-[(4-Fluorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676535.png)

![N-({1-[4-(2,6-dimethylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamid e](/img/structure/B2676539.png)